molecular formula C15H10Cl2O4 B2549461 2-Chloro-4-formyl-6-methoxyphenyl 2-chlorobenzoate CAS No. 944511-09-5

2-Chloro-4-formyl-6-methoxyphenyl 2-chlorobenzoate

Cat. No.: B2549461
CAS No.: 944511-09-5
M. Wt: 325.14
InChI Key: XIKLGWSCRJITAD-UHFFFAOYSA-N
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Description

2-Chloro-4-formyl-6-methoxyphenyl 2-chlorobenzoate is an organic compound with the molecular formula C15H10Cl2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-formyl-6-methoxyphenyl 2-chlorobenzoate typically involves the esterification of 2-chloro-4-formyl-6-methoxyphenol with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-formyl-6-methoxyphenyl 2-chlorobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-formyl-6-methoxyphenyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-formyl-6-methoxyphenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro groups can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-formyl-6-methoxyphenyl 2-chlorobenzoate is unique due to the presence of both chloro and formyl groups, which enhance its reactivity and potential for diverse chemical transformations. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

(2-chloro-4-formyl-6-methoxyphenyl) 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O4/c1-20-13-7-9(8-18)6-12(17)14(13)21-15(19)10-4-2-3-5-11(10)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKLGWSCRJITAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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